molecular formula C10H11NO B081786 N-Allylbenzamide CAS No. 10283-95-1

N-Allylbenzamide

Cat. No. B081786
M. Wt: 161.2 g/mol
InChI Key: KJVRLFWTIGWXFK-UHFFFAOYSA-N
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Patent
US08697691B2

Procedure details

In a round bottom flask with a stir bar, a solution of allyl amine (10 mL, 133.6 mmol) in dichloromethane (350 mL) was cooled to 0° C. A solution of benzoyl chloride (17.05 mL, 147.0 mmol) in dichloromethane (20 mL) was added dropwise via addition funnel. Once the addition was complete, the solution was stirred at 0° C. for 2 h. The solution was concentrated and the residue was purified on silica gel chromatography (Combiflash. Rf system, 330 g RediSep cartridge) using EtOAc/hexanes as a mobile phase. The desired fractions were collected and concentrated to afford N-allylbenzamide (19.6 g, 91%) as a yellow oil. N-allylbenzamide (1.0 g, 6.21 mmol) was dissolved in dichloromethane (60 mL) and cooled to −78° C. A Tygon tube connected to an ozone generator was fitted with a gas dispersion tube and a stream of ozone was bubbled through the solution at −78° C. Once a pale blue color persisted in the solution, the ozone stream was removed and the solution was treated with dimethyl sulfide (13 mL, 186 mmol) and allowed to warm to ambient temperature over 30 min. The solution was concentrated to give a yellow residue that was subjected to high vacuum for 2 h. The resulting N-(2-oxoethyl)benzamide was used without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>ClCCl>[CH2:1]([NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.05 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel chromatography (Combiflash. Rf system, 330 g RediSep cartridge)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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